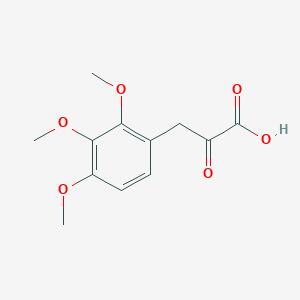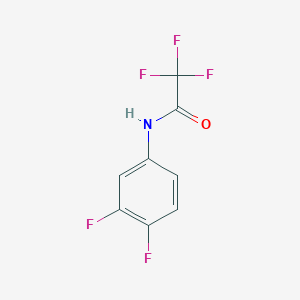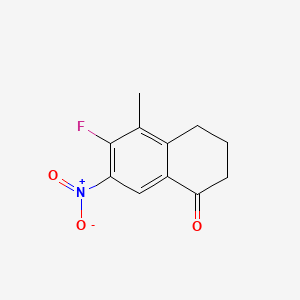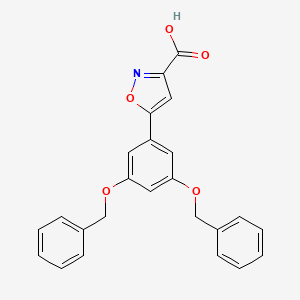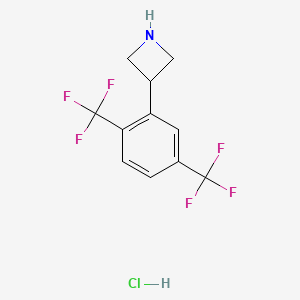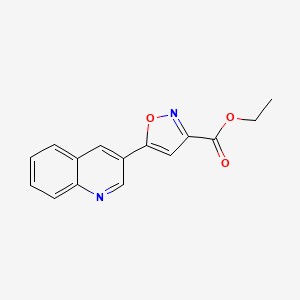![molecular formula C9H9BrO3 B13699688 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 69464-38-6](/img/structure/B13699688.png)
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a derivative of benzo[b][1,4]dioxine, featuring bromine and methoxy functional groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine typically involves the bromination of 7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the bromination process to ensure high yield and purity, possibly using continuous flow reactors or other advanced chemical engineering techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include the corresponding hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine: Lacks the bromine atom, which may influence its chemical properties and interactions.
6-Bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine: Contains a nitro group instead of a methoxy group, leading to different chemical and biological properties.
Uniqueness
6-Bromo-7-methoxy-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
69464-38-6 |
|---|---|
Molekularformel |
C9H9BrO3 |
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
6-bromo-7-methoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H9BrO3/c1-11-7-5-9-8(4-6(7)10)12-2-3-13-9/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
LKGXOHIPYYXAIY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)OCCO2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


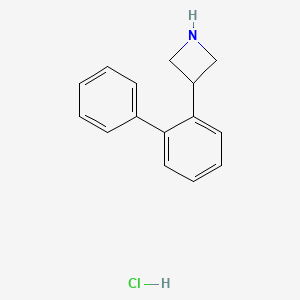
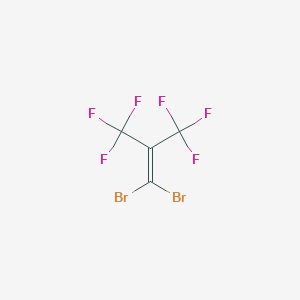
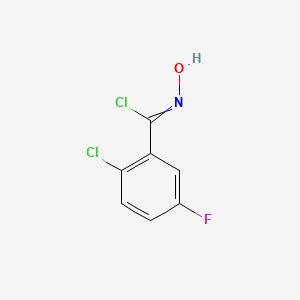
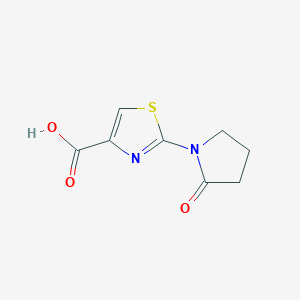
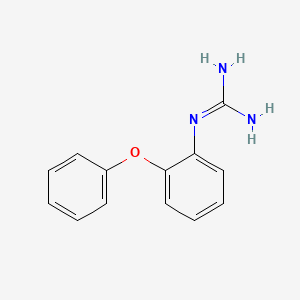
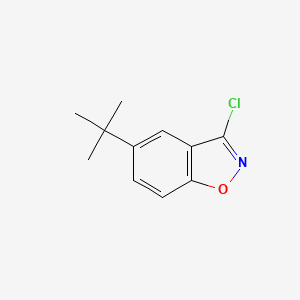
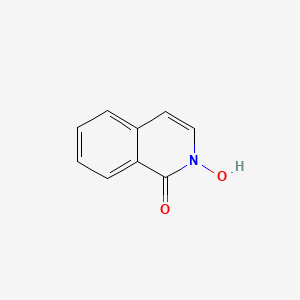
![3-Boc-2-methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B13699656.png)
